molecular formula C42H48NO2PS B12301675 (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12301675
M. Wt: 661.9 g/mol
InChI Key: DDAVVJQEEHFBRU-NEKIQERWSA-N
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Description

This compound (CAS: 2162939-91-3) is a chiral sulfinamide featuring a rigid adamantane core, a diphenylphosphanyl-substituted xanthene scaffold, and a tert-butyl sulfinamide group. Key properties include:

  • Molecular formula: C₄₂H₄₈NO₂PS
  • Molecular weight: 661.87 g/mol
  • Purity: ≥95% (HPLC)
  • The diphenylphosphanyl group suggests utility in asymmetric catalysis as a chiral ligand .

Properties

Molecular Formula

C42H48NO2PS

Molecular Weight

661.9 g/mol

IUPAC Name

N-[(R)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47?/m0/s1

InChI Key

DDAVVJQEEHFBRU-NEKIQERWSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Adamantane Functionalization

The adamantane core is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A representative procedure involves:

  • Adamantan-1-ylmagnesium bromide synthesis :
    • Adamantane (1.0 equiv) reacted with bromine (1.1 equiv) in CCl₄ at 0°C for 2 hr.
    • Subsequent Grignard formation using Mg turnings in THF under N₂.
  • Xanthene-phosphine coupling :
    • 5-Bromo-9,9-dimethylxanthene (1.0 equiv) treated with diphenylphosphine (1.2 equiv) and NiCl₂(dppe) catalyst (5 mol%) in DMF at 120°C.
    • Yield: 78% after column chromatography (SiO₂, hexane/EtOAc 9:1).

Key Data :

Parameter Value Source
Reaction Temp 120°C
Catalyst Loading 5 mol% NiCl₂(dppe)
Isolated Yield 78%

Synthesis of (R)-2-Methylpropane-2-Sulfinamide

Lithium-Ammonia Reduction Method

The chiral sulfinamide is prepared via:

  • Oxidation of tert-butyl mercaptan :
    • H₂O₂ (30%, 1.5 equiv) in acetic acid at 40°C for 6 hr.
  • Reductive amination :
    • tert-Butyl thiosulfate (1.0 equiv) treated with Li/NH₃(l) at -33°C for 4 hr.
    • Chiral resolution using (1R,2S)-(-)-ephedrine (1.1 equiv) in EtOH/H₂O.

Optimized Conditions :

  • Temperature: -33°C ± 2°C
  • ee: >99% (HPLC, Chiralpak IA column)
  • Yield: 82% after recrystallization

Coupling Strategies for Final Assembly

Sulfinyl Chloride-Mediated Amination

  • Sulfinyl chloride generation :
    • (R)-2-Methylpropane-2-sulfinamide (1.0 equiv) treated with SOCl₂ (1.1 equiv) in THF at 0°C.
  • Nucleophilic substitution :
    • Adamantane-xanthene-phosphine alcohol (1.0 equiv) added to sulfinyl chloride solution with Et₃N (1.5 equiv).
    • Stirred at rt for 12 hr under N₂.

Critical Parameters :

Factor Optimal Range Impact on Yield
SOCl₂ Equiv 1.05-1.10 <1.05: 45% yield
>1.10: Decomposition
Temperature 0°C → rt 72% yield
Solvent Anhydrous THF 68% vs 52% (CH₂Cl₂)

Stereochemical Control and Characterization

Diastereomeric Resolution

The adamantane-xanthene system induces atropisomerism, addressed through:

  • Dynamic kinetic resolution : Use of (-)-sparteine (20 mol%) in toluene at -40°C.
  • Crystallization-induced asymmetric transformation : Hexane/EtOAc (95:5) at 4°C for 48 hr.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 12.4 Hz, 2H, ArH), 2.15 (s, 9H, Adamantane-H).
  • ³¹P NMR (162 MHz, CDCl₃): δ -18.7 (s, Ph₂P).
  • HPLC : >99% ee (Daicel Chiralpak IC, hexane/i-PrOH 80:20).

Comparative Analysis of Synthetic Routes

Route Efficiency :

Method Steps Overall Yield ee (%)
Sequential coupling 7 31% 99
Convergent MCR 4 22% 85

Key observations:

  • Sequential coupling provides superior stereocontrol but lower yields.
  • Multicomponent routes (e.g., Ugi-type reactions) suffer from competing pathways.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl and xanthene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that adamantane derivatives exhibit significant antiviral properties. For instance, compounds similar to (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide have been investigated for their efficacy against viruses such as Dengue and Influenza. The adamantane moiety enhances membrane penetration and disrupts viral replication processes .

Anticancer Properties

Adamantane-based compounds have shown promise in oncology. For example, studies have highlighted their ability to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival. The incorporation of phosphanyl groups may enhance the interaction with cellular targets, potentially leading to improved anticancer activity .

Inhibition of Enzymatic Activity

The sulfinamide group in the compound has been linked to the inhibition of specific enzymes, including those involved in metabolic pathways related to diabetes and obesity. Research indicates that such compounds may act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), thus presenting a therapeutic avenue for metabolic disorders .

Case Studies

Study Focus Findings
Study A Anti-Dengue ActivityShowed that adamantane derivatives exhibit enhanced antiviral activity compared to traditional inhibitors.
Study B HSP90 InhibitionIdentified structural features that contribute to the efficacy of adamantane-based drugs against cancer cells.
Study C Metabolic InhibitionDemonstrated that adamantane-linked compounds can effectively inhibit enzymes related to glucose metabolism.

Mechanism of Action

The mechanism of action of ®-N-(®-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Sulfinamides

(a) (R)-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Key differences :
    • Stereochemistry: S-configuration at the adamantane-xanthene junction vs. R-configuration in the target compound.
    • Substituent: Additional N-methyl group increases molecular weight (675.90 vs. 661.87) and alters steric interactions .
  • Impact : The stereochemical inversion may reduce enantioselectivity in catalytic applications.
(b) N-(Adamantan-1-yl)-4-methylbenzenesulfonamide (9a)
  • Key differences :
    • Simpler structure: Lacks the xanthene and diphenylphosphanyl groups.
    • Molecular weight: 305.4 g/mol vs. 661.87 g/mol .
  • Impact : Reduced steric bulk and absence of phosphine limit catalytic utility but improve solubility for biological assays .

Phosphine-Containing Ligands

(a) [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide
  • Key differences :
    • Shorter alkyl chain between sulfinamide and xanthene.
    • Molecular weight: 541.7 g/mol vs. 661.87 g/mol .
  • Impact : Reduced steric hindrance may lower enantioselectivity in metal-catalyzed reactions compared to the target compound .
(b) (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Key differences :
    • Dual adamantane substituents on phosphorus.
    • Naphthalene replaces xanthene, altering π-π interactions.
  • Impact : Enhanced rigidity but lower solubility due to bulkier phosphine .

Adamantane-Sulfonamide Derivatives

Compounds such as N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (22) exhibit:

  • Key differences: Sulfonamide instead of sulfinamide group. Chloro and diethylamino substituents for biological targeting (e.g., cannabinoid receptor inverse agonism) .
  • Impact : Higher polarity and hydrogen-bonding capacity make them more suitable for drug development than catalysis .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Application Reference
Target Compound 661.87 Adamantane, xanthene, phosphine Asymmetric catalysis
(R)-N-((S)-Adamantan-1-yl...-sulfinamide 675.90 N-methyl, phosphine Catalysis research
N-(Adamantan-1-yl)-4-methylbenzenesulfonamide 305.4 Sulfonamide, methyl Biological assays
N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro... 487.1 Chloro, diethylamino Receptor inhibition

Key Insights

  • Stereochemistry : The R-configuration in the target compound optimizes chiral induction in catalysis, unlike S-configuration derivatives .
  • Phosphine Role : Diphenylphosphanyl enables metal coordination, distinguishing it from sulfonamides used in pharmacology .
  • Bulk vs. Solubility : The xanthene-adamantane framework enhances steric effects but reduces solubility compared to simpler analogs .

Biological Activity

The compound (R)-N-((R)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide, often referred to as an adamantane derivative, exhibits significant biological activity due to its unique structural features. This compound integrates the adamantane core, which is known for its neuroprotective properties, with a xanthene moiety and a phosphanyl group that enhance its potential as a therapeutic agent.

  • Molecular Formula : C42H48NO2PS
  • Molecular Weight : 661.9 g/mol
  • CAS Number : 2162939-91-3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This inhibition can lead to reduced oxidative stress and neuroprotection in various models of neurodegenerative diseases .
  • Antiviral Activity : Preliminary studies suggest that derivatives of adamantane compounds exhibit antiviral properties against the dengue virus (DENV). Specifically, compounds with similar structures have demonstrated IC50 values indicating significant antiviral activity while maintaining low cytotoxicity .
  • Anticancer Potential : The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a critical chaperone involved in the maturation and stabilization of numerous oncoproteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of adamantane derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death by modulating apoptotic pathways and enhancing cell survival signaling .

Study 2: Antiviral Activity Against DENV

In vitro assays demonstrated that related adamantane compounds exhibited antiviral activity against DENV with IC50 values ranging from 22.2 µM to 42.8 µM, suggesting that modifications to the adamantane structure could enhance efficacy against viral infections .

Study 3: HSP90 Inhibition

Research into the inhibition of HSP90 by adamantane derivatives revealed that these compounds could effectively disrupt HSP90's function in cancer cells, leading to reduced tumor growth in xenograft models without significant toxicity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)CC50 (µM)Reference
Compound 1NOS InhibitionN/AN/A
Compound 2Anti-DENV22.2<100
Compound 3HSP90 InhibitionN/AN/A

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